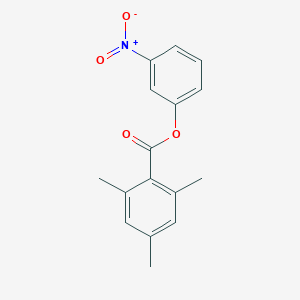

3-Nitrophenyl 2,4,6-trimethylbenzoate

Description

3-Nitrophenyl 2,4,6-trimethylbenzoate is an aromatic ester composed of a 3-nitrophenyl group linked via an ester bond to a 2,4,6-trimethylbenzoyl moiety. This compound combines electron-withdrawing (nitro) and sterically bulky (trimethyl) substituents, which influence its physicochemical properties and reactivity.

The compound’s structural features, such as bond lengths and dihedral angles between aromatic rings, are critical for understanding its behavior in chemical reactions and solid-state packing. These parameters are typically determined using X-ray crystallography, often supported by software suites like SHELX and WinGX for data refinement and visualization .

Properties

Molecular Formula |

C16H15NO4 |

|---|---|

Molecular Weight |

285.29g/mol |

IUPAC Name |

(3-nitrophenyl) 2,4,6-trimethylbenzoate |

InChI |

InChI=1S/C16H15NO4/c1-10-7-11(2)15(12(3)8-10)16(18)21-14-6-4-5-13(9-14)17(19)20/h4-9H,1-3H3 |

InChI Key |

CFLMPJVGCXOLNF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Key Structural Parameters

The following table summarizes structural data for 3-nitrophenyl 2,4,6-trimethylbenzoate and related compounds:

Notes:

- Dihedral Angles : The dihedral angle between aromatic rings in nitro-substituted benzoates (e.g., 73.59° in 2,4,6-trinitrophenyl 3-chlorobenzoate) is influenced by steric and electronic effects. The trimethyl and nitro groups in the target compound likely induce similar torsional strain, though exact values are unavailable .

- Bond Lengths: Nitro-substituted benzoates exhibit altered C1–O7 and C7–O7 bond lengths compared to non-nitro analogs, attributed to resonance and inductive effects. For example, in picryl-substituted derivatives, these bonds are shorter due to electron withdrawal by nitro groups .

Physical and Spectroscopic Properties

- Melting Points and Solubility : Nitro-substituted benzoates generally exhibit higher melting points than methylated analogs due to enhanced intermolecular interactions (e.g., C–H⋯O and π-stacking). For instance, 2,4,6-trinitrophenyl derivatives form robust crystalline networks via multiple weak interactions .

- Spectroscopic Behavior : Nitro groups introduce strong absorption bands in UV-Vis and IR spectra, distinguishing nitro-substituted benzoates from methylated variants. Theoretical studies on similar compounds suggest that nitro substituents significantly alter electron density distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.